4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol
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Overview
Description
4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This specific compound is characterized by the presence of a benzyl group, a bromine atom, and a phenyl group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol typically involves the condensation of appropriate benzodiazepine precursors with brominated and benzylated reagents. One common method involves the use of isocyanide reagents, which can yield imidazobenzodiazepine intermediates. These intermediates can be prepared via an improved process that involves the one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatographic purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzodiazepine derivatives.
Scientific Research Applications
4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives and related compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant activities.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol involves its interaction with specific molecular targets and pathways. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The presence of the benzyl, bromine, and phenyl groups in this compound may influence its binding affinity and selectivity for different receptor subtypes.
Comparison with Similar Compounds
4-benzyl-7-bromo-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-ol can be compared with other benzodiazepine derivatives, such as diazepam, lorazepam, and clonazepam. These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties and therapeutic applications. For example:
Diazepam: Known for its long-acting anxiolytic and muscle relaxant effects.
Lorazepam: Has a shorter duration of action and is often used for acute anxiety and insomnia.
Clonazepam: Primarily used as an anticonvulsant and for panic disorder treatment.
The unique combination of substituents in this compound may result in distinct pharmacological profiles and potential therapeutic applications.
Properties
CAS No. |
4635-48-7 |
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Molecular Formula |
C22H19BrN2O |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-benzyl-7-bromo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C22H19BrN2O/c23-18-11-12-20-19(13-18)22(17-9-5-2-6-10-17)25(15-21(26)24-20)14-16-7-3-1-4-8-16/h1-13,22H,14-15H2,(H,24,26) |
InChI Key |
MKUMZLZNDWDFBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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